Isoxazole-3,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-oxazole-3,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(5)7-6-2/h1H,5H2,(H2,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIBVXBQQRMTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511257 | |
| Record name | 1,2-Oxazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412301-06-5 | |
| Record name | 1,2-Oxazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Isoxazole 3,5 Diamine and Its Derivatives
Cyclization Reactions for Isoxazole (B147169) Ring Formation
Cyclization reactions represent a fundamental approach to the synthesis of the isoxazole nucleus, typically involving the formation of the heterocyclic ring from acyclic precursors. These methods are often characterized by their efficiency and the ability to introduce a variety of substituents onto the isoxazole core.
Hydroxylamine-Mediated Cyclocondensation Approaches
Hydroxylamine (B1172632) and its derivatives are key reagents in the construction of the isoxazole ring, acting as the nitrogen and oxygen source for the heterocycle. These reactions proceed through a cyclocondensation mechanism with suitable carbon frameworks.
Reaction with 1,3-Dicarbonyl Precursors
The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classic and widely employed method for the synthesis of isoxazoles. youtube.commisuratau.edu.ly This approach, known as the Claisen isoxazole synthesis, involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic isoxazole ring. youtube.commisuratau.edu.ly The reaction mechanism involves the initial formation of an imine with one carbonyl group, followed by the nucleophilic attack of the hydroxyl group on the second carbonyl, and subsequent loss of a water molecule to yield the isoxazole. youtube.com
However, a significant challenge with unsymmetrical 1,3-dicarbonyl compounds is the potential for the formation of regioisomeric mixtures, which can complicate purification and reduce the yield of the desired product. nih.gov To address this, researchers have explored various strategies to control the regioselectivity of the reaction. The use of β-enamino diketones as precursors, for example, has been shown to allow for better regiochemical control by modifying the reactivity of the 1,3-dielectrophilic system. nih.gov
Microwave irradiation has been utilized to accelerate the reaction between diaryl-1,3-diketones and hydroxylamine hydrochloride on a silica (B1680970) gel support, leading to the formation of isoxazole derivatives in a shorter time frame and often with higher yields compared to conventional heating methods. rasayanjournal.co.in Additionally, the use of ionic liquids as a reaction medium has been demonstrated as an environmentally friendly approach, achieving high yields and allowing for the recycling of the solvent. researchgate.net
| Precursor Type | Reagent | Key Features |
| 1,3-Dicarbonyl Compounds | Hydroxylamine | Classic method, potential for regioisomeric mixtures. youtube.commisuratau.edu.lynih.gov |
| Diaryl-1,3-diketones | Hydroxylamine Hydrochloride | Microwave-assisted, faster reaction times. rasayanjournal.co.in |
| β-Diketones | Hydroxylamine | Ionic liquid medium, high yields, recyclable solvent. researchgate.net |
| β-Enamino Diketones | Hydroxylamine Hydrochloride | Improved regiochemical control. nih.gov |
Cyclization of N1, N3-Di(substituted)malonamide Intermediates
A two-step synthetic route has been developed for the preparation of N3, N5-di(substituted)isoxazole-3,5-diamine derivatives. jopir.inresearchgate.net This method involves the initial formation of N1, N3-di(substituted)malonamide intermediates. These intermediates are then subjected to cyclization with hydroxylamine hydrochloride. jopir.inresearchgate.net The use of microwave irradiation in the cyclization step has been shown to be an effective technique for promoting the reaction. jopir.inresearchgate.net
This methodology offers a versatile approach to a range of N3, N5-di(substituted)isoxazole-3,5-diamines, with the substituents being introduced in the first step of the synthesis. The resulting compounds have been characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry, to confirm their chemical structures. jopir.inresearchgate.net
| Intermediate | Reagent | Reaction Condition | Product |
| N1, N3-di(substituted)malonamide | Hydroxylamine Hydrochloride | Microwave Irradiation | N3, N5-di(substituted)this compound |
Condensation of α-Cyanoketones with Hydroxylamine Hydrochloride
The condensation of α-cyanoketones with hydroxylamine hydrochloride provides a direct route to 5-aminoisoxazoles. This reaction proceeds through a tandem oximation-cyclization mechanism. The electron-withdrawing nature of the cyano group activates the α-position, facilitating the initial nucleophilic attack by hydroxylamine. This is followed by an intramolecular cyclization and subsequent dehydration to form the 5-aminoisoxazole ring.
This method has proven to be particularly effective for the synthesis of 5-aminoisoxazoles bearing aryl substituents, with reported yields being moderate to high depending on the electronic properties of the substituent. The reaction is typically carried out by refluxing the α-cyanoketone with hydroxylamine hydrochloride in an alcohol solvent.
| Precursor | Reagent | Mechanism | Product |
| α-Cyanoketone | Hydroxylamine Hydrochloride | Tandem Oximation-Cyclization | 5-Aminoisoxazole |
Transition Metal-Catalyzed Cycloaddition Strategies
Transition metal catalysis has emerged as a powerful tool for the synthesis of isoxazoles, offering high efficiency, regioselectivity, and functional group tolerance. These methods often involve the in situ generation of reactive intermediates that readily undergo cycloaddition reactions.
Copper(I)-Catalyzed [3+2] Cycloaddition Reactions
The copper(I)-catalyzed [3+2] cycloaddition reaction, often referred to as a "click" reaction, is a highly efficient and regioselective method for the synthesis of 3,5-disubstituted isoxazoles. nih.govmdpi.com This reaction involves the cycloaddition of a nitrile oxide with a terminal alkyne. The copper(I) catalyst plays a crucial role in activating the alkyne and controlling the regioselectivity of the addition, leading predominantly to the 3,5-disubstituted regioisomer. nih.govorganic-chemistry.org
A significant advantage of this methodology is the ability to generate the nitrile oxide in situ from various precursors, such as aldoximes, in the presence of an oxidant. This avoids the need to handle potentially unstable nitrile oxides. The reaction is known for its wide scope, tolerating a broad range of functional groups on both the nitrile oxide precursor and the alkyne. nih.gov Furthermore, these reactions can often be performed in aqueous solvent systems, which is environmentally advantageous. nih.gov
The versatility of the copper(I)-catalyzed [3+2] cycloaddition has been demonstrated in the one-pot synthesis of 3,5-disubstituted isoxazoles, where the nitrile oxide is generated and reacted with the alkyne in a single reaction vessel, simplifying the synthetic procedure and minimizing the formation of byproducts. nih.gov
| Dipole | Dipolarophile | Catalyst | Key Features |
| Nitrile Oxide (in situ generated) | Terminal Alkyne | Copper(I) | High regioselectivity, wide functional group tolerance, one-pot synthesis. nih.govmdpi.comorganic-chemistry.org |
Palladium(II) Complex Mediated Cyclization Pathways
Palladium(II) complexes have been shown to be effective catalysts in the synthesis of isoxazole derivatives. These complexes can facilitate cross-coupling reactions, which are crucial steps in the formation of the isoxazole ring. researchgate.net For instance, palladium catalysts have been used in the electrophilic intramolecular cyclization of alkynes and aldoximes to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.org Another approach involves the palladium-catalyzed Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ prepared nitrile oxides, yielding isoxazoles in good yields through a one-pot, three-component reaction. rsc.org Additionally, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with symmetrical alkynes provides a route to naphthalene-fused isoxazoles. chim.it The plausible mechanism for this transformation involves the insertion of the alkyne and C–H activation of the isoxazole core to form a seven-membered palladacycle intermediate, which then undergoes reductive elimination. chim.it
| Reactants | Catalyst/Reagents | Product | Key Features |
|---|---|---|---|
| Alkynes and Aldoximes | Palladium Catalyst | 3,4,5-Trisubstituted Isoxazoles | Electrophilic intramolecular cyclization. beilstein-journals.org |
| Acid Chlorides, Terminal Alkynes, Nitrile Oxides | Palladium Catalyst | Isoxazoles | One-pot, three-component Sonogashira coupling and 1,3-dipolar cycloaddition. rsc.org |
| 5-Iodoaryl-substituted Isoxazoles, Symmetrical Alkynes | Palladium Catalyst | Naphthalene-fused Isoxazoles | Annulation via a palladacycle intermediate. chim.it |
Metal-Free Cycloaddition and Condensation Routes
While metal catalysts offer efficient pathways, the development of metal-free synthetic routes is driven by the need for more environmentally friendly and cost-effective methods. rsc.orgcore.ac.uk
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a fundamental and widely used method for constructing the isoxazole ring, often referred to as a Huisgen cycloaddition. wikipedia.org This reaction is a powerful tool for creating 3,5-disubstituted isoxazoles. nih.govrsc.orgrsc.org The reaction's versatility allows for the use of various terminal alkynes and in situ generated nitrile oxides. nih.govnih.gov
A key aspect of many 1,3-dipolar cycloaddition reactions is the in situ generation of the nitrile oxide dipole. rsc.orgnih.gov This is commonly achieved through the oxidation of aldoximes. rsc.orgnih.govacs.org Various oxidizing agents can be employed, such as sodium hypochlorite, N-chlorosuccinimide (NCS), and Oxone. core.ac.uknih.gov For instance, a green protocol utilizes NaCl/Oxone for the oxidation of a broad range of aldoximes, including aliphatic, aromatic, and alkenyl types, without producing organic byproducts. acs.org Another method involves the use of tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from t-BuOCl and NaI, which has proven effective for the cycloaddition of oximes to alkynes under mild conditions. organic-chemistry.org Copper carbene and tert-butyl nitrite (B80452) can also be used to generate nitrile oxides in situ for the synthesis of fully substituted isoxazoles. rsc.org
The [3+2] cycloaddition of nitrile oxides with terminal alkynes generally proceeds with high regioselectivity to afford 3,5-disubstituted isoxazoles. nih.govrsc.org This regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile (alkyne) and the lowest unoccupied molecular orbital (LUMO) of the dipole (nitrile oxide) dictates the orientation of the addition. mdpi.com The use of specific catalysts, such as copper(I), can further enhance this regioselectivity. organic-chemistry.org For example, Cu₂O nanocrystals with specific facets have been shown to effectively catalyze the [3+2] cycloaddition to yield 3,5-disubstituted isoxazoles with excellent regioselectivity. rsc.org In some cases, the choice of solvent can also unexpectedly influence the regioselectivity of the reaction. sciepub.com
| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Nitrile Oxide | Terminal Alkyne | Copper(I) | 3,5-Disubstituted Isoxazole | organic-chemistry.org |
| Nitrile Oxide | Terminal Alkyne | Cu₂O Nanocrystals | 3,5-Disubstituted Isoxazole | rsc.org |
| 2-Furfural Oxime | Ethyl Propiolate | Varying Solvents | Mixture of 3,4- and 3,5-disubstituted isoxazoles | sciepub.com |
An alternative metal-free approach to isoxazole synthesis involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles. nih.govdntb.gov.ua These reactions often proceed more rapidly and with higher yields in the presence of water compared to organic solvents. nih.govdntb.gov.ua The reaction mechanism is believed to involve a reversible addition to the dipolarophile followed by an acid-catalyzed irreversible dehydration of the cycloadduct. nih.govdntb.gov.ua This method is considered a "click-style" reaction due to its efficiency and compatibility with a wide range of functional groups under mild conditions. nih.gov
A novel and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the Cope-type hydroamination of 1,3-dialkynes with hydroxylamine. thieme-connect.comacs.orgnih.gov This reaction proceeds smoothly in a solvent like DMSO under mild conditions, providing satisfactory to excellent yields. acs.orgnih.gov The process involves an intermolecular hydroamination of the 1,3-diyne with hydroxylamine, followed by an intramolecular electrophilic addition. mdpi.com This catalyst-free protocol offers a practical and useful route to pyrazole (B372694) derivatives as well. mdpi.commdpi.com The reaction tolerates both electron-donating and electron-withdrawing groups on the alkyne, although steric hindrance can lead to lower yields. thieme-connect.com
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkyne Derivatives
Microwave-Assisted Synthesis Techniques for this compound Derivatives
Microwave-assisted synthesis has emerged as a pivotal technology in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including isoxazole derivatives. tsijournals.comabap.co.in This technique dramatically reduces reaction times, often from several hours to mere minutes or even seconds, while simultaneously increasing product yields. tsijournals.comresearchgate.net
The core principle of microwave synthesis lies in the efficient and uniform heating of the reaction mixture, which depends on the ability of the solvents and reactants to absorb microwave energy. abap.co.in For the synthesis of derivatives starting from amino-isoxazoles, such as the formation of Schiff bases from 3-amino-5-methyl isoxazole and various salicylaldehydes, microwave irradiation has been shown to decrease the reaction time from 3 hours to just 30 seconds. tsijournals.comresearchgate.net This rapid synthesis is also simpler and requires smaller quantities of organic solvents. tsijournals.com
Research comparing conventional and microwave-assisted methods for the synthesis of isoxazole derivatives consistently demonstrates the superiority of the latter. For instance, in the synthesis of certain isoxazole Schiff bases, yields increased from a range of 70-81% with conventional refluxing to 90-95% under microwave irradiation. tsijournals.comresearchgate.net Similarly, the synthesis of other isoxazole derivatives from chalcones saw yields improve from 56-64% (requiring 60-120 minutes) to 65-87% (in just 10-13 minutes) when using microwave technology. abap.co.in One-pot, uncatalyzed microwave-assisted 1,3-dipolar cycloaddition reactions have also been successfully employed to produce 3,5-disubstituted isoxazoles with moderate yields and significantly shorter reaction times compared to literature reports. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isoxazole Derivatives | Product Type | Conventional Method | Microwave Method | Reference | | :--- | :--- | :--- | :--- | | | Time | Yield | Time | Yield | | | Isoxazole Schiff Bases | >3 hours | 70-81% | 30 seconds | 90-95% | tsijournals.comresearchgate.net | | 3-(2-hydroxyphenyl)-5-(substituted-phenyl)isoxazoles | 60-120 min | 56-64% | 10-13 min | 65-87% | abap.co.in | | 3,5-disubstituted isoxazoles | 8-10 hours | 58-66% | 5-10 min | 70-83% | researchgate.net |
Green Chemistry Approaches Utilizing Deep Eutectic Solvents
In alignment with the principles of green chemistry, Deep Eutectic Solvents (DES) have been identified as highly effective and environmentally benign media for the synthesis of isoxazoles. d-nb.infofrontiersin.org DES are mixtures of hydrogen bond donors (e.g., glycerol, urea) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a eutectic mixture with a melting point far lower than the individual components. frontiersin.orgconnectjournals.com These solvents are advantageous due to their low cost, low toxicity, biodegradability, and recyclability. connectjournals.comcore.ac.uk
The application of DES in isoxazole synthesis often eliminates the need for hazardous volatile organic compounds (VOCs) and can also serve a catalytic role. d-nb.infoconnectjournals.com For example, a choline chloride:glycerol (1:2) mixture has been successfully used as a solvent for the synthesis of isoxazole derivatives from pyrazole aldehyde oximes, yielding better results (85% yield in 2 hours) compared to other solvents like ethylene (B1197577) glycol (48% yield in 5 hours). connectjournals.com Similarly, a one-pot, three-step reaction to produce 3,5-disubstituted isoxazoles and isoxazolines has been accomplished using a choline chloride:urea DES. core.ac.uk The presence of the DES was found to be essential for the reaction to proceed, and the solvent could be reused up to five times without a significant drop in reaction yield. core.ac.uk
Multicomponent reactions, which enhance atom economy, are particularly well-suited to DES media. The synthesis of novel 5-amino-isoxazole-4-carbonitriles has been achieved through a multicomponent reaction of malononitrile, hydroxylamine, and various aryl aldehydes in a glycerol/potassium carbonate medium at room temperature. d-nb.info
Table 2: Examples of Deep Eutectic Solvents in Isoxazole Synthesis
| Deep Eutectic Solvent (DES) | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|
| Choline chloride:Glycerol (1:2) | Pyrazole aldehyde oxime, N-chlorosuccinimide, propargyl alcohol | Substituted isoxazole | 85% yield in 2 hours; superior to conventional solvents. | connectjournals.com |
| Choline chloride:Urea (1:2) | Aldehydes, hydroxylamine, alkynes/alkenes | 3,5-disubstituted isoxazoles/isoxazolines | One-pot, three-step reaction; DES is essential and reusable up to five times. | core.ac.uk |
| Glycerol:K₂CO₃ (4:1) | Malononitrile, hydroxylamine, aryl aldehydes | 5-amino-isoxazole-4-carbonitriles | Multicomponent reaction at room temperature; efficient and green. | d-nb.info |
Synthesis of Specific this compound Architectures
Derivatization at Amine Moieties
The amine groups at the C3 and C5 positions of the isoxazole ring are key functional handles for further molecular elaboration, allowing for the synthesis of a diverse library of derivatives. Common derivatization strategies focus on reactions typical of primary amines.
One of the most prevalent modifications is the formation of Schiff bases (imines) through condensation with various aldehydes and ketones. For instance, 3-amino-5-methyl isoxazole readily reacts with substituted salicylaldehydes to form the corresponding isoxazole Schiff bases. tsijournals.comresearchgate.net This reaction can be performed efficiently using both conventional heating and microwave irradiation. tsijournals.com
Another important derivatization involves acylation to form amides. By analogy with other amino-heterocycles like 5-aminopyrazoles, the amine functionalities on this compound can be expected to react with acylating agents. For example, 5-aminopyrazoles have been converted to their N-acetamide and N-trifluoroacetamide derivatives by treatment with acetic anhydride/acetic acid and trifluoroacetic anhydride/trifluoroacetic acid, respectively. researchgate.net This suggests a straightforward pathway for modifying the nucleophilicity and steric properties of the amine groups on the this compound core.
Synthesis of 3,5-Diamino-4-substituted Isoxazoles
Introducing substituents at the C4 position of the isoxazole ring is a critical strategy for modulating the electronic and steric properties of the molecule, leading to 3,4,5-trisubstituted isoxazoles. While direct substitution onto a pre-formed this compound ring can be challenging, several synthetic routes build the ring with the C4-substituent already incorporated.
One common method is the [3+2] cycloaddition of nitrile oxides with appropriately substituted 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides. beilstein-journals.orgnih.gov By selecting a starting material that already contains the desired C4-functionality (e.g., an acyl group from a β-diketone), a 3,4,5-trisubstituted isoxazole can be formed. beilstein-journals.org
While literature specifically detailing the synthesis of 3,5-diamino-4-substituted isoxazoles is sparse, analogous syntheses in other heterocyclic systems provide a potential blueprint. For example, a range of 3,5-diamino-4-(2',3',4'-substituted phenylazo)-1-arylpyrazoles has been synthesized. researchgate.net This was achieved by diazotization of a substituted aniline (B41778) followed by coupling with a suitable active methylene (B1212753) compound. This azo-coupling strategy could potentially be adapted to an isoxazole precursor to install a functional group at the C4 position between the two amine moieties.
Reactivity and Transformations of Isoxazole 3,5 Diamine Derivatives
Electrophilic Substitution Reactions on the Isoxazole (B147169) Ring System
Isoxazole compounds can undergo electrophilic substitution reactions, similar to other aromatic compounds. clockss.org However, the isoxazole ring is considered to have low nucleophilicity, making electrophilic aromatic substitution challenging. nanobioletters.com
Electrophilic substitution reactions such as nitration and halogenation have been observed on the isoxazole ring, leading to the corresponding substituted derivatives. clockss.org For instance, 3,5-dimethyl-4-nitroisoxazole (B73060) has been utilized as a vinylogous pronucleophile in allylic-allylic alkylation reactions. acs.org This suggests that nitration occurs at the C-4 position of the isoxazole ring. Further studies on 3-nitro- and 5-nitroisoxazoles have also been conducted. core.ac.uk
Bromination and iodination are other examples of electrophilic substitution reactions that have been carried out on isoxazole derivatives. scilit.com
Chloromethylation is another electrophilic substitution reaction that has been reported for isoxazole rings, resulting in the formation of chloromethylated derivatives. clockss.org
Reactions at the Amino Functionalities
The amino groups of isoxazole-3,5-diamine offer sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
N-acylation and N-alkylation of amino-substituted isoxazoles are common strategies to modify their properties. nih.gov For example, a series of N3, N5-di(substituted)this compound derivatives were synthesized through a two-step process that involved the formation of N1, N3-di(substituted)malonamide intermediates followed by cyclization. jopir.in This indicates that the amino groups can be readily acylated.
Alkylation at the nitrogen of the amino group has also been explored. The stability of related diaminopyrazoles is noted to be influenced by N-alkylation.
The amino groups on the isoxazole ring can react with carbonyl compounds to form Schiff bases. For example, isoxazole-containing Schiff bases have been synthesized from salicylaldehyde (B1680747) derivatives and isoxazole derivatives. nih.govresearchgate.net Specifically, 3-amino-5-methylisoxazole (B124983) has been reacted with pyrazole (B372694) carbaldehydes to produce isoxazolyl-pyrazole Schiff bases. ekb.eg These reactions typically involve the condensation of a primary amine with an aldehyde or ketone. ekb.eg
The reaction of this compound derivatives with nitriles has also been investigated. For instance, 4-benzylthis compound has been synthesized from the reaction of benzylmalononitrile (B177411) with hydroxylamine (B1172632) hydrochloride. researchgate.net
Ring Opening and Rearrangement Reactions of the Isoxazole Core
While generally stable, the isoxazole ring can undergo ring-opening and rearrangement reactions under specific conditions. The cleavage of the N-O bond is a key step in many of these transformations. core.ac.uk
Catalytic hydrogenation is a common method for the reductive ring-opening of isoxazoles, leading to β-enaminones. clockss.orgresearchgate.net Iron-catalyzed transfer hydrogenation has also been employed for the reductive ring-opening of 3,5-disubstituted isoxazoles. researchgate.net Molybdenum hexacarbonyl has been used to facilitate the ring-opening of 3,5-disubstituted isoxazoles, transforming them into β-aminoenones. core.ac.uk
Photochemical rearrangement of isoxazoles can lead to the formation of various other heterocyclic systems. For example, the photoisomerization of trisubstituted isoxazoles has been shown to generate highly reactive ketenimine intermediates, which can then be converted into pyrazoles. nih.govacs.org This process is initiated by the photoinduced homolysis of the N–O bond. nih.govacs.org Spectroscopic studies have also identified the formation of nitrile ylide intermediates during the photoisomerization of 3,5-dimethylisoxazole (B1293586). nih.govacs.org
Catalytic Hydrogenation Leading to N-O Bond Cleavage and Acyclic Products
Catalytic hydrogenation is a well-established method for the reductive cleavage of the isoxazole N-O bond. clockss.org This transformation typically yields β-amino enones as the primary products. clockss.orgrsc.org The reaction proceeds efficiently under ordinary pressure and temperature using common catalysts such as Raney nickel, palladium, or platinum black, resulting in high yields of the ring-opened product with minimal by-products. clockss.org
The process involves the reductive cleavage of the weak N-O bond, followed by tautomerization to the more stable β-amino enone form. clockss.org This stability is attributed to the higher electronegativity of oxygen compared to nitrogen. clockss.org The versatility of this method has been demonstrated in various synthetic applications, including the preparation of complex molecules like terpenoids. clockss.org More recent studies have explored iron-catalyzed transfer hydrogenation as an alternative method. For instance, an iron-catalyzed reductive ring-opening of 3,5-disubstituted isoxazoles and isoxazolines to β-enaminones has been reported, utilizing 5-hydroxy-N-methyl-2-pyrrolidone (5-hydroxy-NMP), generated in aged N-methyl-2-pyrrolidone (NMP), as the hydrogen donor. researchgate.net This protocol is highly efficient for producing β-enaminones and their corresponding 1,3-diketones. researchgate.net
| Catalyst System | Substrate | Product Type | Key Features | Ref |
| Raney Ni, Pd, or Pt black | 3,5-Disubstituted Isoxazoles | β-Amino enones | High yield, mild conditions (ordinary temp/pressure). | clockss.org |
| Iron catalyst / aged NMP | 3,5-Disubstituted Isoxazoles | β-Enaminones | Transfer hydrogenation using 5-hydroxy-NMP as H-donor. | researchgate.net |
| EtMgBr/Ti(OiPr)4 | Isoxazoles/Isoxazolines | β-Aminocarbonyl compounds | Chemoselective reductive ring cleavage. | researchgate.net |
| SmI2 | Isoxazoles | β-Enaminones | Efficient reductive cleavage of the N-O bond. | researchgate.net |
Formation of β-Aminoenones and Other Poly-β-ketides
The β-amino enones and β-enaminones generated from the reductive cleavage of isoxazoles are valuable synthetic intermediates. clockss.orgresearchgate.net They are considered isoelectronic with β-diketones and serve as precursors for a variety of more complex molecules, including other heterocyclic systems and poly-β-ketides. clockss.org The transformation of isoxazoles into these 1,3-difunctional compounds provides a versatile synthetic route. researchgate.net
For example, derivatives of 3,5-dimethylisoxazole can be functionalized and subsequently converted into poly-β-ketides through catalytic hydrogenation. clockss.org Metal carbonyl complexes, such as hexacarbonylmolybdenum ([Mo(CO)₆]) or pentacarbonyliron ([Fe(CO)₅]), can also induce this transformation. In the presence of water, these complexes facilitate the reductive cleavage of the N-O bond to afford β-amino enones in good yields. rsc.org The reaction with [Mo(CO)₆] is typically performed thermally, while the [Fe(CO)₅]-mediated reaction often requires photoirradiation. rsc.orgcapes.gov.br These methods provide a direct pathway from stable isoxazole precursors to functionalized acyclic structures that are primed for further elaboration. researchgate.netresearchgate.net
| Reagent/Method | Substrate | Product | Conditions | Ref |
| [Mo(CO)₆] / H₂O | 3,5-Disubstituted Isoxazoles | β-Amino enones | Thermal (reflux in acetonitrile). | core.ac.ukrsc.org |
| [Fe(CO)₅] / H₂O | 3,5-Disubstituted Isoxazoles | β-Amino enones | Photoirradiation. | rsc.orgcapes.gov.br |
| [Fe₂(CO)₉] / H₂O | 3,5-Disubstituted Isoxazoles | β-Amino enones | Thermal. | rsc.org |
| Cu/Diamine catalysis | Fluoroalkyl-isoxazoles | Fluoroalkylated enaminones | Reductive ring-cleavage. | researchgate.net |
Pyrolytic Transformations and Rearrangement Pathways
The thermal decomposition, or pyrolysis, of isoxazoles leads to complex rearrangements and the formation of various products. researchgate.netacs.org Studies using high-pressure pulsed pyrolysis have shown that the initial products can differ from those observed at higher temperatures, revealing intricate reaction pathways. researchgate.net A pivotal intermediate in these transformations is a carbonyl-vinylnitrene, which plays a crucial role in the observed rearrangements. researchgate.netacs.org
Upon pyrolysis, parent isoxazole can decompose into ketenimine and carbon monoxide. researchgate.net For substituted isoxazoles, the pathways are more diverse. The pyrolysis of 3,5-dimethylisoxazole at moderate temperatures yields 2-acetyl-3-methyl-2H-azirine. researchgate.netacs.org At higher temperatures, however, the primary rearrangement product is 2,5-dimethyloxazole. researchgate.netacs.org These findings are supported by quantum chemical calculations, which highlight the role of the vinylnitrene intermediate, a species that had been previously overlooked in theoretical studies of these reactions. researchgate.netacs.org The formation of azirines and their subsequent rearrangement to other heterocycles like oxazoles is a known transformation in isoxazole chemistry. capes.gov.br
Regioselective Functionalization and Derivatization Strategies
Directly modifying the isoxazole ring or transforming it into other molecular scaffolds are key strategies that enhance its synthetic value. Regioselective methods allow for precise control over the placement of functional groups, enabling the targeted synthesis of complex molecules.
Direct C-H Activation and Cross-Coupling Strategies
Direct functionalization of the isoxazole ring via C-H activation or transition metal-catalyzed cross-coupling reactions is a powerful tool for building molecular complexity. rsc.orgmdpi.com These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach. rsc.org
Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been successfully applied to isoxazole derivatives. nih.govresearchgate.net For instance, 5-(pseudo)halogenated isoxazoles can serve as platforms for introducing aryl and alkynyl groups at the C-5 position. researchgate.net Similarly, a robust Suzuki-Miyaura cross-coupling condition has been developed to install a variety of aryl and heteroaryl groups at the 5-position of a 3-(aminomethyl)isoxazole core. nih.gov C-H arylation has also been achieved at the C-5 position of 3,4-disubstituted isoxazoles. rsc.org Gold-catalyzed cascade reactions of 2-alkynone O-methyloximes can lead to trisubstituted isoxazoles through a cyclization-oxidative alkynylation process, demonstrating a method to functionalize the C-4 position. koreascience.kr
| Reaction Type | Catalyst/Reagents | Position Functionalized | Substrate Example | Ref |
| Suzuki-Miyaura | Pd catalyst | C-5 | N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine | nih.gov |
| Suzuki/Sonogashira | Pd catalyst | C-5 | 5-Triflate substituted isoxazoles | researchgate.net |
| C-H Arylation | dppBz | C-5 | 3,4-Disubstituted isoxazoles | rsc.org |
| Oxidative C-O Coupling | Cu(OAc)₂ | C-4 (via subsequent bromination) | Enone oximes (to form isoxazole first) | rsc.org |
| Oxidative Alkynylation | (PPh₃)AuNTf₂ / Selectfluor | C-4 | 2-Alkynone O-methyloximes | koreascience.kr |
Transformations to Other Heterocyclic Ring Systems
The isoxazole ring is a versatile synthon that can be converted into other heterocyclic structures. nih.gov This is often achieved through a ring-opening/ring-closing cascade mechanism. researchgate.net The initial reductive cleavage of the N-O bond to form a β-aminoenone intermediate is frequently the first step in these transformations. clockss.org
For example, the β-aminoenones derived from isoxazoles can be cyclized to form pyridone derivatives. researchgate.net Similarly, these intermediates can be reacted with hydrazine (B178648) hydrate (B1144303) to produce pyrazoles in a one-pot procedure. nih.gov The reaction of 3-aminocrotononitrile (B73559) with hydroxylamine hydrochloride can yield 5-amino-3-methylisoxazole, which demonstrates the construction of the isoxazole ring itself, but the principle of using one heterocycle to build another is a common theme. nih.gov Palladium-catalyzed reactions of isoxazole derivatives can also lead to pyrroles or isoquinolines, with the specific product depending on the substitution pattern of the starting isoxazole. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Isoxazole-3,5-diamine and Related Structures
Quantum chemical calculations offer deep insights into the molecular and electronic structure of isoxazole (B147169) derivatives. These computational approaches are essential for predicting molecular geometries, reaction energetics, and spectroscopic properties, providing a framework for rationalizing experimental observations.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of chemical systems. It has been applied to various isoxazole derivatives to study their geometry, reactivity, and spectroscopic properties. For instance, quantum chemical calculations have been performed for 4-benzylthis compound to understand its reactivity and stereoselectivity in chemical reactions. scilit.comresearchgate.net
DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, predict NMR chemical shifts, and calculate electronic absorption spectra using time-dependent DFT (TD-DFT). nih.govnih.gov These calculations have been instrumental in confirming the structures of newly synthesized fluorescent imidazo[4',5':3,4]benzo[c]isoxazole derivatives and a sulfonamide-Schiff base derivative of methylisoxazole. nih.govnih.gov Furthermore, DFT has been used to study the regioselectivity of cycloaddition reactions that form 3,5-disubstituted isoxazoles and to investigate the electronic properties and global reactivity indexes of novel bis-isoxazole compounds. tubitak.gov.trresearchgate.net The theory also provides a basis for understanding drug-excipient interactions and the electronic forces governing co-crystallization in pharmaceutical formulations. mdpi.com
Table 1: Applications of DFT in the Study of Isoxazole Derivatives
| Isoxazole Derivative/System | DFT Functional/Basis Set | Investigated Properties | Reference |
| 4-Benzylthis compound | Not Specified | Reactivity, Stereoselectivity | researchgate.net |
| Imidazo[4',5':3,4]benzo[c]isoxazole | Not Specified | Optimized geometries, Frontier orbitals, NMR shifts, Electronic absorption spectra (TD-DFT) | nih.gov |
| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | B3LYP/6-311G+(d,p) | Quantum chemical parameters, NMR analysis | nih.gov |
| Novel bis-isoxazole from (R)-Carvone | Not Specified | Regioselectivity, Molecular structure, HOMO/LUMO orbitals | tubitak.gov.tr |
| 3,5-Disubstituted isoxazoles | B3LYP/6-311G(d,p) | Reaction mechanism, Regioselectivity, Activation energies | researchgate.net |
| 5-Phenylisoxazole & 3-Phenyl-5-isoxazolone | DFT | Corrosion inhibition potential, Molecular structure | jmaterenvironsci.com |
For certain chemical processes, particularly those involving bond breaking, excited states, or species with significant biradical character, single-reference methods like DFT may be inadequate. In such cases, more advanced ab initio methods, especially multiconfigurational self-consistent field (CASSCF) calculations, are required.
The study of isoxazole pyrolysis is a prime example where CASSCF methods are essential. uc.ptnih.gov Early theoretical studies failed to identify the pivotal role of vinylnitrene intermediates because they incorrectly assumed these species to be closed-shell singlets. researchgate.netacs.org However, CASSCF calculations revealed that the lowest singlet state of vinylnitrenes is actually of an open-shell nature. uc.ptresearchgate.net Consequently, any single-determinant method is insufficient for its correct description. uc.pt The application of CASSCF, followed by single-point multireference configuration interaction (MR-CISD) calculations, was necessary to accurately model the primary processes in isoxazole thermolysis and explain the experimentally observed reaction products. nih.govresearchgate.netacs.org These higher levels of theory are crucial for understanding systems where electron correlation effects are dominant, such as in prototropic tautomerism or the study of reaction pathways involving non-classical intermediates. mdpi.com
Computational studies have been crucial in elucidating the complex mechanisms of isoxazole pyrolysis. A reinvestigation of this process using high-level computations, in conjunction with low-temperature matrix isolation experiments, has reshaped the understanding of the reaction pathways. nih.govresearchgate.netacs.org
These studies demonstrated that the thermolysis of isoxazole and its methylated derivatives proceeds via an initial N–O bond cleavage to form a crucial carbonyl-vinylnitrene intermediate. researchgate.netacs.org This vinylnitrene, correctly described as an open-shell singlet biradicaloid by CASSCF calculations, is the pivotal intermediate for all subsequent transformations. nih.govresearchgate.netacs.org Previous theoretical models had failed to recognize its importance. uc.pt The computational models showed that from the vinylnitrene intermediate, the reaction can proceed through various transition states leading to different products. For the parent isoxazole, the lowest energy barrier was found for the reaction leading to 3-hydroxypropenenitrile, which was identified as a previously unobserved primary product. researchgate.netacs.org At higher temperatures, decomposition to ketenimine and carbon monoxide is observed. nih.govresearchgate.netacs.org The computational findings fully support the experimental observations and explain the selective formation of different products depending on the substituents on the isoxazole ring. uc.ptresearchgate.net
Table 2: Calculated Energy Barriers in Isoxazole Pyrolysis
| Reactant | Intermediate/Product | Computational Method | Calculated Barrier (kcal/mol) | Reference |
| Isoxazole | Vinylnitrene I | CASSCF | ~50 | uc.pt |
| Vinylnitrene I | 3-Hydroxypropenenitrile | CASSCF | 49 | uc.pt |
The analysis of electron distribution provides fundamental insights into chemical bonding and reactivity. Early quantum chemical studies on the isoxazole ring using methods like the Pariser-Parr-Pople (P.P.P.) calculation suggested that the π-electrons are delocalized on the five-membered ring. clockss.org
Modern computational chemistry employs more sophisticated techniques to analyze electronic structure. Methods based on the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis offer detailed descriptions of bonding properties. mdpi.commdpi.com QTAIM analysis examines the topology of the electron density (ρ(r)), allowing for the characterization of chemical bonds through properties at bond critical points. mdpi.com NBO analysis provides information on electron delocalization, intramolecular charge transfer, and bond orders in a Lewis-like bonding picture. mdpi.com For example, descriptors such as the Laplacian bond order (LBO), fuzzy bond order (FBO), and Wiberg bond index can be calculated to quantify the nature and strength of chemical bonds within the isoxazole ring and between the ring and its substituents. mdpi.com These analyses are critical for understanding how substituents, such as the amino groups in this compound, influence the electronic properties and reactivity of the heterocyclic core.
Investigation of Reaction Mechanisms and Transition States
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. For derivatives of this compound, these methods are valuable for understanding their spatial arrangement (conformation) and their potential interactions with biological macromolecules.
Studies on 3,5-disubstituted isoxazole analogues have utilized molecular modeling to investigate their binding modes within the ligand-binding domains (LBD) of receptors like the peroxisome proliferator-activated receptors (PPARs). nih.gov Such docking simulations can predict how a molecule orients itself in a binding pocket and identify key interactions, such as hydrogen bonds, that stabilize the complex. nih.govresearchgate.net This information is crucial for explaining the molecule's biological activity and selectivity. nih.gov
Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For complex molecules containing isoxazole moieties, understanding the conformational equilibria is important. mdpi.com In some cases, the conformation of an isoxazole derivative can be stabilized by intramolecular hydrogen bonds, which can be identified and characterized through both computational modeling and experimental methods like X-ray crystallography. mdpi.com These studies provide a detailed picture of the three-dimensional structure that dictates the molecule's physical and biological properties.
Conformational Searching and Alignment Studies
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational searching and molecular alignment are computational techniques employed to explore the possible spatial arrangements of a molecule and to compare its shape with other molecules of interest.
Conformational analysis of this compound would involve a systematic search of the potential energy surface to identify stable conformers. This is particularly important for understanding the orientation of the two amine groups relative to the isoxazole ring. The rotation around the C-N bonds can lead to various conformers with distinct energies and geometries. Computational methods, such as molecular mechanics or more rigorous quantum mechanical calculations, can be utilized to determine the relative energies of these conformers and the energy barriers separating them.
Molecular alignment is a crucial step in many computational drug design methodologies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. In such studies, a series of structurally related compounds are spatially aligned based on a common scaffold. For this compound and its derivatives, the isoxazole ring would typically serve as the rigid core for alignment. The goal is to orient the molecules in a way that functionally equivalent substituents or features overlap, which is essential for building predictive models that correlate molecular properties with biological activity. nih.gov Techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) rely on robust molecular alignment to derive these relationships. nih.gov The insights gained from these models can guide the design of new derivatives with enhanced activity. nih.gov
A typical workflow for such a study on this compound derivatives would involve:
Generation of a diverse set of initial conformations for each molecule.
Energy minimization of these conformations using a suitable force field or quantum mechanical method.
Selection of the lowest energy conformer or a representative set of low-energy conformers for each molecule.
Alignment of the conformers based on the shared isoxazole scaffold.
The quality of the molecular alignment is paramount for the success of 3D-QSAR models, as it directly impacts the correlation between the calculated molecular fields (steric, electrostatic, etc.) and the observed biological activity. nih.gov
Simulation of Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The structure and stability of this compound are significantly influenced by a network of intramolecular interactions. Computational simulations provide a powerful lens through which to examine these forces at an atomic level.
Hydrogen Bonding: Intramolecular hydrogen bonds can play a critical role in defining the preferred conformation of this compound. A hydrogen bond could potentially form between the hydrogen atom of one amino group and the nitrogen atom of the isoxazole ring, or the oxygen atom. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate and quantify these interactions. mjcce.org.mk
Advanced computational methods like Natural Bond Orbital (NBO) analysis can be used to understand the nature of these hydrogen bonds, revealing details about their strength and whether they exhibit any covalent character. nih.gov The presence of such bonds can lock the molecule into a more planar and rigid conformation, which can have significant implications for its interaction with biological targets. Studies on analogous heterocyclic systems, such as 4H-1,2,4-triazole-3,5-diamine, have demonstrated the utility of DFT in characterizing hydrogen bonding patterns and their effect on molecular stability. mjcce.org.mk In that specific study, it was found that all nitrogen atoms of the 4TZDA molecule can act as hydrogen bond acceptors, and all hydrogen atoms can act as hydrogen bond donors. mjcce.org.mk
π-π Stacking: While intramolecular π-π stacking is not possible within a single this compound molecule, intermolecular π-π stacking interactions are crucial in understanding its behavior in condensed phases or within the active site of a biological target. Computational studies can model the dimerization or aggregation of this compound molecules, driven by the stacking of the aromatic isoxazole rings. csic.es
The following table summarizes the types of intramolecular interactions that can be simulated for this compound and the computational methods used for their study.
| Interaction Type | Potential Atoms Involved in this compound | Computational Methodologies | Key Insights |
| Intramolecular Hydrogen Bonding | Amine (N-H) group hydrogen and isoxazole ring nitrogen or oxygen | Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis | Conformational rigidity, electronic charge distribution, bond character |
| Intermolecular π-π Stacking | Isoxazole rings of adjacent molecules | Quantum Mechanics (QM) calculations on dimers/clusters | Dimerization energy, preferred stacking geometry, crystal packing forces |
Computational Elucidation of Substituent Effects on Reactivity
Computational chemistry provides a powerful platform for predicting how the introduction of different substituent groups onto the this compound scaffold will alter its chemical reactivity and biological activity. By modifying the core structure in silico, researchers can perform virtual screening and prioritize the synthesis of compounds with desired properties.
The reactivity of the isoxazole ring and the amino groups is highly dependent on the electronic environment. For instance, the electrophilic or nucleophilic character of the ring atoms can be modulated by placing electron-donating or electron-withdrawing substituents at various positions. Computational studies can quantify these effects through several means:
Analysis of Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. Substituents that raise the HOMO energy generally increase reactivity towards electrophiles, while those that lower the LUMO energy enhance reactivity towards nucleophiles.
Population Analysis: Methods like Mulliken or Natural Population Analysis (NPA) can calculate the partial atomic charges on each atom. This allows for a quantitative assessment of how a substituent alters the electron density distribution across the molecule, highlighting sites that have become more electron-rich or electron-poor.
Reaction Pathway Modeling: For specific chemical reactions, computational methods can be used to model the entire reaction pathway, including the structures and energies of reactants, transition states, and products. This allows for the calculation of activation barriers, providing a direct measure of how a substituent affects the reaction rate. For example, studies on the acid-catalyzed condensation reactions of aldehydes have shown how the presence of a nitrogen atom in the aromatic ring (as in 3-pyridinecarboxaldehyde) enhances reactivity compared to a simple benzene (B151609) ring (as in benzaldehyde), a phenomenon termed superelectrophilic activation. acs.org
In the context of drug design, these computational studies are invaluable for developing Structure-Activity Relationships (SAR). By systematically varying substituents on the this compound core and calculating relevant electronic and steric descriptors, it is possible to build models that predict biological activity. For instance, a qualitative SAR study on isoxazole-triazole compounds revealed a correlation between antiparasitic activity and the presence of bulky hydrophobic groups on the phenyl rings. researchgate.net
The following table provides hypothetical examples of how different substituents on the isoxazole ring of a diamine derivative might influence its reactivity, based on general chemical principles that can be quantified computationally.
| Substituent (R) at C4-position | Electronic Effect | Predicted Impact on Reactivity |
| -NO₂ | Strong Electron-Withdrawing | Decreases electron density in the ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. |
| -Cl | Inductively Electron-Withdrawing, Resonantly Donating | Overall deactivating for electrophilic aromatic substitution compared to hydrogen. |
| -CH₃ | Electron-Donating (Hyperconjugation) | Increases electron density in the ring, making it more reactive towards electrophiles. |
| -OCH₃ | Strong Electron-Donating (Resonance) | Significantly increases electron density in the ring, strongly activating it for electrophilic attack. |
These computational approaches enable a rational, hypothesis-driven approach to the design of new this compound derivatives, saving significant time and resources in the laboratory.
Isoxazole 3,5 Diamine As a Core Synthetic Scaffold
Architectural Design Principles for Isoxazole-3,5-diamine Based Scaffolds
The design of molecules incorporating the this compound scaffold is guided by several key architectural principles stemming from its distinct structural and electronic features. Unlike the more common 3,5-diaryl or 3,5-dialkyl isoxazoles, the diamine variant offers a different set of non-covalent interaction capabilities.
The primary amino groups at the C3 and C5 positions are strong hydrogen bond donors. This characteristic is a central design principle when targeting biological macromolecules, such as enzymes and receptors, where hydrogen bonding is a critical component of molecular recognition and binding affinity. The spatial arrangement of these two donor sites allows the scaffold to engage with complementary hydrogen bond acceptors in a specific geometric orientation.
Furthermore, the amino groups are basic and can be protonated under physiological conditions. This influences the scaffold's solubility, pharmacokinetic properties, and its ability to participate in ionic interactions with acidic residues (e.g., aspartate or glutamate) in a protein's active site. The electron-donating nature of the amino groups also modulates the electronic properties of the isoxazole (B147169) ring, influencing its reactivity and metabolic stability.
In scaffold design, these amino groups are considered versatile handles for derivatization. They allow for the strategic placement of various pharmacophoric elements, enabling the exploration of the chemical space around the core to optimize biological activity. The isoxazole ring itself acts as a rigid linker, holding the appended substituents in a well-defined three-dimensional arrangement.
Integration into Hybrid Molecular Architectures
The concept of creating hybrid molecules by combining two or more distinct pharmacophores into a single chemical entity is a prominent strategy in modern drug discovery. nih.govmdpi.com The this compound scaffold is theoretically well-suited for this approach, with its two primary amino groups providing convenient attachment points for covalent linkage to other bioactive moieties.
While specific examples utilizing this compound as the starting block for complex hybrids are not extensively documented in readily available literature, the chemical reactivity of its amino groups allows for its conceptual integration into various molecular architectures. For instance, one amino group could be acylated to introduce a fragment, while the second could be converted into a urea, thiourea, or sulfonamide, linking to a different pharmacophore. This dual functionality enables the creation of multifunctional molecules designed to interact with multiple biological targets simultaneously.
The isoxazole core serves as a stable and predictable platform to connect these different elements. For example, it could be envisioned linking a fragment known for kinase inhibition to one amino group and a moiety targeting a different protein family to the other, potentially leading to synergistic therapeutic effects or novel mechanisms of action. This strategy of molecular hybridization aims to improve efficacy, overcome drug resistance, or modulate the pharmacological profile compared to the individual components. nih.govmdpi.com
Synthetic Accessibility and Scope of Derivatization for Scaffold Modification
The synthetic utility of a scaffold is fundamentally dependent on its accessibility and the scope of chemical modifications it can tolerate. While the synthesis of the parent this compound is not widely reported, methods for producing substituted derivatives have been developed, providing insight into the construction of this heterocyclic system.
A key synthetic route involves a one-pot condensation reaction. For example, derivatives such as 3,5-diamino-4-(arylazo)isoxazoles have been synthesized through the reaction of 2-[(substituted phenyl)hydrazono]malononitrile with hydroxylamine (B1172632) hydrochloride in ethanol, using sodium acetate (B1210297) as a base. This method provides a direct entry into the 4-substituted 3,5-diaminoisoxazole system with favorable yields.
The primary amino groups at the C3 and C5 positions are the principal sites for derivatization. These groups are expected to undergo typical reactions of aromatic amines, allowing for a broad scope of scaffold modification. Potential derivatization reactions include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Alkylation: Nucleophilic substitution reactions, although potentially requiring protecting group strategies to control selectivity.
Schiff Base Formation: Condensation with aldehydes and ketones.
This wide range of possible transformations makes the this compound scaffold a versatile platform for building libraries of compounds for biological screening. The ability to readily modify the substituents at these two positions allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Table of Synthetic Precursors and Products
Future Perspectives in Isoxazole 3,5 Diamine Research
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For isoxazole-3,5-diamine and its derivatives, future research will likely focus on moving away from classical, often harsh, reaction conditions towards more sustainable alternatives.
One promising area is the expanded use of microwave-assisted organic synthesis (MAOS). Research has already demonstrated that the cyclization of N¹, N³-di(substituted)malonamide intermediates with hydroxylamine (B1172632) hydrochloride can be effectively achieved under microwave irradiation. researchgate.net This method often leads to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. Future work could optimize these microwave protocols for a wider range of substrates and explore solvent-free or aqueous reaction conditions to further enhance the green credentials of the synthesis.
Another avenue involves the development of novel catalytic systems that avoid toxic reagents and solvents. acgpubs.org The use of reusable catalysts could streamline the synthesis and purification processes, making the production of this compound derivatives more cost-effective and environmentally friendly. acgpubs.org Research into flow chemistry processes for the synthesis of these heterocycles also represents a significant step forward, offering benefits of safety, scalability, and consistency.
| Synthetic Parameter | Conventional Heating Method | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High | Low |
| Solvent Use | Often requires high-boiling point solvents | Can often use greener solvents or less solvent |
| Yield | Variable | Often higher and more consistent researchgate.net |
Advancements in Computational Prediction and Molecular Design
Computational chemistry has become an indispensable tool in drug discovery, enabling the rational design of molecules with desired properties and the prediction of their biological activity before synthesis. For the this compound framework, future advancements in computational methods will accelerate the identification of promising lead compounds.
Molecular docking studies are frequently used to predict how isoxazole (B147169) derivatives bind to biological targets. researchgate.net For instance, docking has been employed to study the binding of N³, N⁵-di(substituted)isoxazole-3,5-diamines into the active sites of bacterial enzymes like enoyl-acyl-carrier-protein reductase. researchgate.net Future efforts will likely utilize more sophisticated docking algorithms that account for protein flexibility and the presence of water molecules to provide more accurate binding predictions.
Molecular dynamics (MD) simulations offer a way to study the stability of ligand-protein complexes over time. researchgate.netresearchgate.net Researchers have used MD simulations to confirm that complexes between isoxazole derivatives and their target enzymes remain stable, lending confidence to the proposed mechanism of action. researchgate.net As computational power increases, longer and more complex MD simulations will allow for a deeper understanding of the dynamic interactions governing molecular recognition. Furthermore, techniques like Density Functional Theory (DFT) calculations will continue to be applied to elucidate the electronic properties and reactivity of novel isoxazole compounds, guiding the design of molecules with optimal characteristics. researchgate.net
| Computational Technique | Research Objective | Example Target/System | Reference |
| Molecular Docking | Predict binding orientation and affinity of ligands. | Enoyl-acyl-carrier-protein reductase (InhA) | researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex. | Isoniazid-triazole conjugate with Mtb InhA enzyme | researchgate.netresearchgate.net |
| Density Functional Theory (DFT) | Identify reactive centers and predict stability. | Isoniazid-triazole conjugates | researchgate.net |
| ADME Prediction | Forecast pharmacokinetic properties of new compounds. | Novel 1,2,3-triazole derivatives | researchgate.net |
Development of New Chemical Transformations for Diversification of this compound Frameworks
To fully explore the therapeutic potential of the this compound core, a key future direction is the development of novel chemical reactions to diversify its structure. Creating large and diverse libraries of derivatives is crucial for structure-activity relationship (SAR) studies and for identifying compounds with improved potency and selectivity.
One established method is the substitution at the two amino groups (N³ and N⁵), which has been used to generate series of N³, N⁵-di(substituted)isoxazole-3,5-diamines. researchgate.net Future work will likely explore a broader range of functional groups and substituents at these positions to fine-tune the molecule's properties.
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is another powerful approach. researchgate.net The isoxazole scaffold has been successfully combined with other heterocyclic systems, such as 1,2,3-triazoles, to create hybrid molecules with enhanced biological activity. researchgate.net The continued exploration of new hybrid structures, potentially linking the this compound core to other known antibacterial, antiviral, or anticancer agents, is a promising area of research.
Furthermore, developing chemo- and regioselective reactions to directly functionalize the isoxazole ring itself is a significant goal. Novel methods, such as the SNAr (Nucleophilic Aromatic Substitution) reactions of activated nitroisoxazoles, provide a template for creating diverse substitution patterns on the heterocyclic core that are not accessible through traditional methods. nih.gov
| Transformation Strategy | Description | Resulting Compounds |
| N-Substitution | Acylation or alkylation of the 3- and 5-amino groups. | N³, N⁵-di(substituted)isoxazole-3,5-diamines researchgate.net |
| Molecular Hybridization | Covalent linking of the isoxazole scaffold to other bioactive moieties. | Isoxazole-triazole hybrids, Isoxazole-thiazolidinone hybrids researchgate.net |
| Ring Functionalization | Direct substitution on the isoxazole ring, for example, via SNAr reactions. | Novel functionalized bis(isoxazoles) nih.gov |
Q & A
Basic: What are reliable synthetic methods for Isoxazole-3,5-diamine derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer:
this compound derivatives are typically synthesized via cyclization or substitution reactions. For example, 3,5-diarylisoxazoles can be prepared using hydroxylamine hydrochloride and α,β-unsaturated nitriles under reflux in ethanol, yielding 75% product purity (critical for reproducibility) . Solid-supported reagents (e.g., polymer-bound triphenylphosphine) enable efficient purification, reducing side products in multi-step syntheses . Key factors:
- Reagent stoichiometry : Excess hydroxylamine (1.3 eq.) improves cyclization efficiency .
- Solvent choice : Ethanol or aqueous pyridine minimizes byproducts during acrylonitrile addition .
- Temperature control : Reflux conditions (~80°C) optimize ring closure but may require inert atmospheres to prevent oxidation .
Basic: How can researchers characterize this compound derivatives using spectroscopic techniques?
Methodological Answer:
Characterization relies on IR, NMR, and mass spectrometry :
- IR spectroscopy : Confirm NH stretches (3294–3269 cm⁻¹) and C=N vibrations (1653–1668 cm⁻¹) . Chlorine substituents show distinct Cl stretches (~752 cm⁻¹) .
- ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm, with NH groups as singlets (~δ 4.0–4.1 ppm) . Di-p-chloro derivatives exhibit downfield shifts due to electron-withdrawing effects .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 252 [M+1]) validate stoichiometric accuracy .
Advanced: How can researchers resolve contradictions in regioselectivity during electrophilic substitution of this compound?
Methodological Answer:
Regioselectivity conflicts arise from competing electronic and steric effects. For example:
- Bromination : NBS in CCl₄ under UV light favors C4 substitution in 3,5-dimethylisoxazole (87% yield at C4 vs. 12% at C2) due to methyl directing effects .
- Arylazo group addition : Arylhydrazonomesoxalonitrile reacts at C4 in this compound, forming 4-arylazo derivatives, confirmed by CO absorption at 1710 cm⁻¹ (vs. 1660 cm⁻¹ for alternative isomers) .
Strategy : Use DFT calculations to predict electron density maps and validate with X-ray crystallography .
Advanced: What computational methods are effective for predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular docking : Screen COX-1/2 inhibition by aligning isoxazole cores with enzyme active sites (e.g., cyclooxygenase catalytic domains) .
- Swiss ADME : Predict pharmacokinetic profiles (e.g., bioavailability, blood-brain barrier penetration) to prioritize derivatives with optimal logP (1.5–3.0) and low toxicity .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify persistent hydrogen bonds (e.g., NH···O interactions) .
Advanced: How to analyze structural contradictions in this compound derivatives using crystallographic and spectral data?
Methodological Answer:
- X-ray crystallography : Resolve ambiguities in NH tautomerism. For example, zwitterionic forms show intramolecular N-H···O hydrogen bonds (S(6) ring motifs) with dihedral angles ~73.9° between aromatic planes .
- NMR vs. IR conflicts : If NH stretches (IR) are absent but NH protons (NMR) exist, consider dynamic exchange processes or solvent-induced protonation .
Advanced: What strategies optimize multi-step synthesis of this compound-based energetic materials?
Methodological Answer:
- Functional group compatibility : Protect NH₂ groups with acetyl (acetic anhydride) before nitration to prevent decomposition .
- Energetic moiety incorporation : Introduce tetrazole or triazole rings via Huisgen cycloaddition (e.g., 3,5-diamino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole) to enhance detonation velocity (~9000 m/s) .
- Safety protocols : Use microfluidic reactors for nitration steps to control exothermicity and reduce explosion risks .
Advanced: How to evaluate the antibacterial mechanism of this compound derivatives with conflicting bioactivity data?
Methodological Answer:
- SAR analysis : Compare substituent effects. For example, N3,N5-di-p-chloro derivatives (MIC: 2 µg/mL) outperform phenyl analogs (MIC: 8 µg/mL) due to enhanced membrane permeability .
- Resazurin assays : Quantify bacterial metabolic inhibition under varying pH (5.0–7.4) to assess pH-dependent activity .
- Resistance studies : Serial passage E. coli in sub-MIC doses to identify mutation hotspots (e.g., gyrA mutations reducing DNA gyrase affinity) .
Advanced: What challenges arise in crystallographic studies of this compound coordination complexes?
Methodological Answer:
- Short contacts : Non-covalent C···Br interactions (3.401 Å, below van der Waals radii sum) may distort metal-ligand geometries, requiring high-resolution (<0.8 Å) data .
- Polymorphism : Solvent choice (DMSO vs. MeOH) influences π-π stacking distances (3.5–4.0 Å), altering thermal stability .
- Zwitterionic stabilization : Use Hirshfeld surface analysis to quantify H-bond contributions (>60% in stable polymorphs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
